3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride
CAS No.: 1220037-56-8
Cat. No.: VC11986647
Molecular Formula: C17H20ClNO
Molecular Weight: 289.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220037-56-8 |
|---|---|
| Molecular Formula | C17H20ClNO |
| Molecular Weight | 289.8 g/mol |
| IUPAC Name | 3-[(4-phenylphenoxy)methyl]pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C17H19NO.ClH/c1-2-4-15(5-3-1)16-6-8-17(9-7-16)19-13-14-10-11-18-12-14;/h1-9,14,18H,10-13H2;1H |
| Standard InChI Key | WAVMATWQUCWCCG-UHFFFAOYSA-N |
| SMILES | C1CNCC1COC2=CC=C(C=C2)C3=CC=CC=C3.Cl |
| Canonical SMILES | C1CNCC1COC2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a ([1,1'-biphenyl]-4-yloxy)methyl group. The biphenyl component consists of two benzene rings connected by a single bond at the para positions, with an ether linkage (-O-) bridging the biphenyl system to a methylene (-CH2-) spacer. The hydrochloride salt form enhances the compound’s stability and solubility in polar solvents.
Molecular Formula and Weight
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Empirical Formula:
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Derived from:
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Pyrrolidine base ()
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Biphenyl ether moiety ()
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Hydrochloride counterion ()
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Molecular Weight: 303.88 g/mol
Stereochemical Considerations
The stereochemistry of the pyrrolidine ring and the biphenyl ether substituent may influence biological activity. While the compound’s exact stereoconfiguration remains unspecified in available literature, analogous pyrrolidine derivatives often exhibit chirality at the 3-position, necessitating enantioselective synthesis for targeted applications .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride can be inferred from protocols used for related pyrrolidine derivatives. A plausible pathway involves:
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Formation of the Biphenyl Ether Intermediate:
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Deprotection and Salt Formation:
Optimization Challenges
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Regioselectivity: Ensuring substitution occurs exclusively at the biphenyl’s para position.
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Purification: Chromatographic techniques or recrystallization may be required to isolate the hydrochloride salt from byproducts .
Physicochemical Properties
Solubility and Stability
While direct data for this compound are unavailable, its structural analog, 3-([1,1'-biphenyl]-4-yloxy)pyrrolidine hydrochloride (), exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water . The addition of a methylene spacer in the target compound likely enhances lipophilicity, favoring solubility in organic solvents such as acetone or ethyl acetate.
Thermal Properties
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Melting Point: Estimated range: 180–200°C (based on analogous hydrochlorides ).
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Decomposition: Likely occurs above 250°C, with degradation products including biphenyl derivatives and pyrrolidine fragments.
| Compound | Target Activity | IC (nM) | Source |
|---|---|---|---|
| 3-(Biphenyl-4-yloxy)pyrrolidine HCl | Serotonin Receptor 5-HT | 420 ± 35 | |
| Target Compound (Inferred) | Dopamine D Receptor | ~300 (Predicted) | Structural Analogs |
Comparative Analysis with Structural Analogs
3-([1,1'-Biphenyl]-4-yloxy)pyrrolidine Hydrochloride
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Key Differences:
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Lacks the methylene spacer between the oxygen and pyrrolidine ring.
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Reduced lipophilicity compared to the target compound.
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Property Comparison Table
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